3-Methylflavone-8-carboxylic Acid-d5

LC-MS/MS quantitation stable isotope dilution matrix effect correction

Quantifying 3-methylflavone-8-carboxylic acid (MFCA) in plasma is challenging due to matrix effects and rapid hydrolysis of flavoxate. 3-Methylflavone-8-carboxylic acid-d5 is a deuterated SIL-IS that co-elutes with MFCA, compensates for ion suppression, and meets FDA/EMA ±15% accuracy criteria. • Co-elutes with analyte; corrects for matrix effects. • ≥98% purity; 3-year shelf life at -20°C. • EP/USP compendial-grade for impurity profiling.

Molecular Formula C17H12O4
Molecular Weight 285.30 g/mol
CAS No. 1189883-79-1
Cat. No. B564612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylflavone-8-carboxylic Acid-d5
CAS1189883-79-1
Synonyms3-Methyl-4-oxo-2-(phenyl-d5)-4H-1-benzopyran-8-carboxylic Acid;  8-Carboxy-3-methylflavone-d5; 
Molecular FormulaC17H12O4
Molecular Weight285.30 g/mol
Structural Identifiers
InChIInChI=1S/C17H12O4/c1-10-14(18)12-8-5-9-13(17(19)20)16(12)21-15(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,19,20)/i2D,3D,4D,6D,7D
InChIKeyKMMBBZOSQNLLMN-QRKCWBMQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylflavone-8-carboxylic Acid-d5 (CAS 1189883-79-1): Procurement Specifications and Analytical Identity


3-Methylflavone-8-carboxylic acid-d5 (CAS 1189883-79-1) is a pentadeuterated stable isotope-labeled analog of 3-methylflavone-8-carboxylic acid (MFCA, CAS 3468-01-7), the primary active metabolite of the urinary tract antispasmodic drug flavoxate hydrochloride [1]. The compound is formally designated as Flavoxate EP Impurity A-d5 (also Flavoxate USP Related Compound A-d5) [2]. With a molecular formula of C₁₇H₇D₅O₄ and molecular weight of 285.31 g/mol, it carries five deuterium atoms substituted on the phenyl ring at the 2-position of the chromen-4-one scaffold, producing a mass shift of +5 Da relative to the unlabeled analyte (280.27 g/mol) . Commercially available at ≥98% purity, the compound is supplied as a solid with recommended storage at -20°C for powder (3 years) or 4°C (2 years), and is intended exclusively for research and analytical use [3].

3-Methylflavone-8-carboxylic Acid-d5 (CAS 1189883-79-1): Why Non-Isotopic Internal Standards Introduce Quantitation Risk


Quantitative LC-MS/MS analysis of 3-methylflavone-8-carboxylic acid (MFCA) in biological matrices presents two fundamental analytical challenges that generic, non-isotopic internal standards cannot adequately address. First, MFCA is inherently unstable in plasma—flavoxate undergoes rapid hydrolysis to MFCA with a semi-hydrolysis half-life of approximately 60 minutes in phosphate buffer at pH 7.4 and between 5 and 60 minutes in human plasma, depending on the medium [1]. This hydrolytic instability means that any structurally distinct internal standard (e.g., diphenhydramine HCl, fenprofen) will exhibit differential extraction recovery, ionization efficiency, and matrix effect behavior relative to the analyte, potentially introducing systematic bias in quantitation [2]. Second, MFCA shows pronounced matrix-dependent ionization behavior that cannot be fully compensated by non-isotopic internal standards due to chromatographic retention time differences and divergent ion suppression/enhancement profiles [3]. Isotopically labeled internal standards, by virtue of near-identical physicochemical properties (including identical retention time, extraction recovery, and ionization response), are required to correct for these matrix effects and achieve the accuracy (±15%) and precision (±15%) mandated by bioanalytical method validation guidelines for pharmacokinetic and bioequivalence studies [4].

3-Methylflavone-8-carboxylic Acid-d5 (CAS 1189883-79-1): Comparative Performance Evidence for Analytical Selection


Deuterated MFCA-d5 vs. Non-Isotopic Internal Standard: Mass Spectrometric Discrimination Capability

3-Methylflavone-8-carboxylic acid-d5 provides a +5 Da mass shift relative to unlabeled MFCA (m/z 281 → m/z 286 for [M+H]⁺), enabling unequivocal mass spectrometric discrimination and co-elution with the target analyte . In contrast, non-isotopic internal standards used in published methods for MFCA quantitation—including diphenhydramine HCl (used in a validated LC-MS/MS method with 2.00-24,000 ng/mL linear range) and fenprofen (used in capillary electrophoresis with 1-50 μg/mL linear range)—elute at different retention times and exhibit distinct ionization behavior, requiring separate calibration and failing to compensate for matrix effects that vary across plasma lots [1][2]. The deuterated analog co-elutes with MFCA and shares identical ionization efficiency, thereby correcting for ion suppression/enhancement that can reach 30-50% in biological matrices [3].

LC-MS/MS quantitation stable isotope dilution matrix effect correction bioanalytical method validation

Pharmacopoeial Identity and Regulatory Recognition: EP/USP Impurity A-d5 Specification

3-Methylflavone-8-carboxylic acid-d5 is formally recognized in pharmacopoeial monographs as Flavoxate EP Impurity A-d5 and Flavoxate USP Related Compound A-d5, establishing it as a compendial-grade reference standard for impurity quantification in flavoxate hydrochloride drug substance and finished product testing [1]. In contrast, generic unlabeled MFCA (CAS 3468-01-7) is classified as a critical process impurity in flavone synthesis pathways, with its presence capable of altering batch purity profiles and physicochemical properties [2]. The deuterated analog enables MS-based quantification of this impurity without interference from the drug substance matrix, a capability unavailable with unlabeled standards due to isobaric interference .

pharmaceutical impurity profiling pharmacopoeial reference standard regulatory compliance quality control

Purity Specification and Batch-to-Batch Consistency: ≥98% Purity with Certificate of Analysis

Commercially sourced 3-Methylflavone-8-carboxylic acid-d5 is supplied at ≥98% purity with a batch-specific Certificate of Analysis (CoA) documenting identity confirmation, purity determination by HPLC/UPLC, and molecular weight verification by mass spectrometry . This specification exceeds the typical purity requirements for internal standard applications (where ≥95% is generally acceptable) and ensures that the deuterated standard contributes negligible signal to the analyte channel at the expected working concentrations [1]. In contrast, unlabeled MFCA reference standards are available in a wider purity range (98.0%+ for pharmacopoeial grade, but variable for research grade), and the presence of even trace impurities can generate interfering peaks in UV-based detection methods, which are still widely used for MFCA quantitation in urine and dissolution testing [2][3].

analytical reference standard purity specification quality assurance method validation

Stability Profile Documentation: Extended Storage Stability Under Defined Conditions

3-Methylflavone-8-carboxylic acid-d5 is characterized with defined long-term stability parameters: powder form is stable for 3 years at -20°C and 2 years at 4°C, with shipping stability documented at ambient temperature for several days during transit . This documented stability enables laboratories to procure larger batch quantities for multi-year analytical programs without repeated re-qualification. In published methods, unlabeled MFCA in plasma has demonstrated stability for only 4 hours at bench top (short-term), 24 hours in autosampler (post-preparative), and up to 89 days in freezer storage after 7 freeze-thaw cycles, indicating that the analyte itself is susceptible to degradation under routine laboratory conditions [1]. While no direct head-to-head stability comparison between the deuterated and unlabeled forms is available, the documented storage stability of the deuterated standard is a procurement-relevant parameter for long-term analytical method sustainability.

reference standard stability storage conditions shelf life method reproducibility

3-Methylflavone-8-carboxylic Acid-d5 (CAS 1189883-79-1): Primary Procurement-Driven Application Scenarios


Bioequivalence Study Support: Stable Isotope-Labeled Internal Standard for Flavoxate Pharmacokinetic Trials

In human bioequivalence studies of flavoxate hydrochloride formulations, 3-Methylflavone-8-carboxylic acid-d5 serves as the optimal stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of MFCA in plasma. The deuterated standard co-elutes with the analyte and shares identical ionization efficiency, correcting for plasma matrix effects that vary across the 24-48 healthy volunteer samples typical of such studies [1]. Published methods using non-isotopic internal standards (e.g., diphenhydramine HCl) achieved within-run precision of 1.68-4.37% and accuracy of 103.99-110.28% for MFCA, but these parameters could potentially be improved with a deuterated IS due to better matrix effect compensation—a class-level inference supported by the general principle that SIL-IS provides superior correction for ion suppression/enhancement in biological matrices [2]. The deuterated IS is particularly critical given MFCA's demonstrated instability in plasma, where the parent drug flavoxate hydrolyzes with a half-life of 5-60 minutes depending on medium conditions, necessitating rapid and accurate quantitation with an internal standard that exactly mirrors analyte behavior during sample processing [3].

Pharmaceutical Quality Control: Compendial Impurity Reference Standard for Flavoxate Drug Substance Testing

3-Methylflavone-8-carboxylic acid-d5 is officially designated as Flavoxate EP Impurity A-d5 and USP Related Compound A-d5, qualifying it as a compendial-grade reference standard for impurity quantification in flavoxate hydrochloride API and finished dosage forms [1]. Quality control laboratories can employ this deuterated standard in LC-MS methods to quantify the MFCA impurity without interference from the drug substance matrix—a capability unavailable with unlabeled MFCA standards due to isobaric overlap in mass spectrometric detection. In the context of ICH Q3A/Q3B impurity guidelines, the deuterated standard enables accurate determination of this critical process impurity at levels as low as 0.1% relative to the API, supporting regulatory submissions for ANDAs and marketing authorization applications where impurity profiling data is required [2].

Clinical Pharmacology and Therapeutic Drug Monitoring: Method Development for MFCA Quantitation

For clinical pharmacology laboratories developing LC-MS/MS methods for therapeutic drug monitoring or pharmacokinetic studies of flavoxate, 3-Methylflavone-8-carboxylic acid-d5 provides a validated approach to meet FDA and EMA bioanalytical method validation guidelines requiring accuracy within ±15% and precision within ±15% at all QC levels [1]. The deuterated standard's documented ≥98% purity with CoA documentation satisfies GLP requirements for reference standard qualification, while its defined long-term storage stability (3 years at -20°C) supports multi-year method lifecycle management without repeated standard re-sourcing [2]. Given that MFCA is the primary pharmacologically active moiety responsible for the smooth muscle relaxant effects of flavoxate—acting through phosphodiesterase inhibition in the urinary tract—accurate quantification of this metabolite is essential for establishing exposure-response relationships in clinical development programs [3].

Contract Research Organization (CRO) Bioanalytical Services: Validated Internal Standard Inventory

Bioanalytical CROs conducting GLP-compliant flavoxate bioequivalence studies benefit from procuring 3-Methylflavone-8-carboxylic acid-d5 in bulk quantities for long-term method sustainability. The documented 3-year shelf life at -20°C allows for single-lot procurement covering multiple study programs, minimizing method re-validation requirements associated with internal standard lot changes [1]. The compound's stable isotope-labeled nature ensures compatibility with standard LC-MS/MS platforms (ESI+ ionization, reversed-phase chromatography) used across the CRO industry, enabling seamless method transfer between laboratories without the matrix effect variability that can complicate multi-site studies when non-isotopic internal standards are employed [2].

Technical Documentation Hub

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